Cas no 83269-10-7 (ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate)
![ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate structure](https://it.kuujia.com/scimg/cas/83269-10-7x500.png)
83269-10-7 structure
Nome del prodotto:ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate
ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate
- ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
- Ethyl hydrogen (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
- SCHEMBL13342693
- 83269-10-7
- 122293-95-2
- Carbamic acid,5-amino-1,2-dihydro-2-methyo-3- phenylpyrido[3,4-b]pyrazin-7-yl,ethyl ester,2- (hydroxyethyl)sulfonate, ethanolate [1:1:1]
- (5-Amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester
- DTXSID70924128
- NSC 613862;(S)-(-)-NSC 613862
- Ethyl (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
- NSC 350386
- ethyl 5-amino-1,2-dihydro-2-methyl-3phenyl-pyrido[3,4-b]pyrazin-7-ylcarbamate
- CHEMBL65189
- Carbamic acid, (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
-
- Inchi: InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)
- Chiave InChI: XXBDOTXPQDVHIP-UHFFFAOYSA-N
- Sorrisi: CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N
Proprietà calcolate
- Massa esatta: 325.15387487g/mol
- Massa monoisotopica: 325.15387487g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 478
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 102Ų
ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate Letteratura correlata
-
M. Shaheer Malik,Saleh A. Ahmed,Ismail I. Althagafi,Mohammed Azam Ansari,Ahmed Kamal RSC Med. Chem. 2020 11 327
83269-10-7 (ethyl N-(5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3 ,5,7-tetraen-3-yl)carbamate) Prodotti correlati
- 2137778-08-4(Cyclopropaneacetamide, N-[2-(1,2,3,4-tetrahydro-6-quinolinyl)ethyl]-)
- 2229365-14-2(O-2-(1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine)
- 2228224-66-4(3-amino-1-(3-nitro-1H-pyrazol-4-yl)propan-1-ol)
- 922130-44-7(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide)
- 2229411-15-6(methyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate)
- 1114835-33-4(ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate)
- 897598-46-8(3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile)
- 60472-22-2(5-(3,4-dichlorophenyl)-1H-imidazol-2-amine)
- 59594-65-9(2-bromo-4-(trifluoromethyl)benzene-1-thiol)
- 1020975-53-4(2-(2-fluorophenoxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
